2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- is an organic compound with the molecular formula C9H12O3. This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to a cyclohexadienone ring, which is further substituted with three methyl groups. It is a derivative of cyclohexadienone and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- typically involves the oxidation of 2,4,6-trimethylphenol. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can enhance the efficiency of the oxidation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced derivatives.
Substitution: The methyl groups on the cyclohexadienone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Formation of 2,5-Cyclohexadien-1-one, 4-carboxy-2,4,6-trimethyl-.
Reduction: Formation of 2,5-Cyclohexadien-1-one, 4-hydroxy-2,4,6-trimethyl-.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in oxidation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress or signaling pathways activation. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadien-1-one, 4-hydroxy-2,4,6-trimethyl-: Similar structure but with a hydroxy group instead of a hydroperoxy group.
2,5-Cyclohexadien-1-one, 4-diazo-2,4,6-trimethyl-: Contains a diazo group, leading to different reactivity.
2,5-Cyclohexadien-1-one, 4-methoxy-2,4,6-trimethyl-: Substituted with a methoxy group, affecting its chemical properties.
Uniqueness
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct oxidative properties and reactivity compared to its analogs. This makes it valuable in specific chemical transformations and research applications.
Properties
CAS No. |
33919-00-5 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-hydroperoxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-6-4-9(3,12-11)5-7(2)8(6)10/h4-5,11H,1-3H3 |
InChI Key |
CKLSVNJAXXVWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)C)(C)OO |
Origin of Product |
United States |
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